4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid
Description
This compound features a diazenyl (-N=N-) group bridging a benzene sulfonic acid moiety and a 2-amino-6-oxo-1H-purine core. The diazenyl linkage introduces conjugation, which may influence electronic properties and reactivity.
Properties
CAS No. |
75056-37-0 |
|---|---|
Molecular Formula |
C11H9N7O4S |
Molecular Weight |
335.30 g/mol |
IUPAC Name |
4-[(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C11H9N7O4S/c12-10-14-8-7(9(19)16-10)13-11(15-8)18-17-5-1-3-6(4-2-5)23(20,21)22/h1-4H,(H,20,21,22)(H4,12,13,14,15,16,19) |
InChI Key |
WLZVIPJWGHVKJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC3=C(N2)C(=O)NC(=N3)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid typically involves the diazotization of an aromatic amine followed by coupling with a purine derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including purification stages such as recrystallization or chromatography to achieve high purity levels. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and purine moieties.
Reduction: Reduction reactions may target the azo linkage, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and purine structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to the purine structure exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have shown promising results in inhibiting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines, such as MDA-MB-231, with IC50 values ranging from 10.93 to 25.06 nM against CA IX .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes crucial for bacterial metabolism. In studies, certain derivatives exhibited significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential as antibacterial agents .
Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor for various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown effective inhibition rates, making this compound a candidate for further exploration in the context of neuropharmacology .
Case Study 1: Synthesis and Testing of Derivatives
A study synthesized several derivatives of the compound and tested their biological activities. The results indicated that modifications to the purine moiety significantly affected the anticancer and antimicrobial efficacy of the compounds. For example, derivatives with additional hydrophobic groups showed enhanced cellular uptake and improved biological activity against cancer cell lines .
Case Study 2: Computational Studies
In silico studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression and bacterial metabolism. Molecular docking studies revealed favorable interactions between the synthesized compounds and CA IX, supporting their potential use as targeted therapies .
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The sulfonic acid group enhances its solubility and reactivity, facilitating its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Differences and Implications
In contrast, sulfanyl (-S-) linkages in and compounds may favor thiol-mediated binding to biological targets, as seen in DHPS inhibition . Sulfonic acid (-SO₃H) vs. sulfonamide (-SO₂NH₂): The former increases hydrophilicity and acidity, while the latter improves membrane permeability in drug-like molecules .
Biological Activity: The DHPS inhibitor () demonstrates the importance of the purine-sulfonamide combination in targeting bacterial folate synthesis . The target compound’s sulfonic acid group may limit cellular uptake but could be advantageous in extracellular enzyme targeting or dye applications.
Physicochemical Properties :
- The target compound’s calculated molecular weight (367.30 g/mol) is lower than ’s chlorophenyl analog (396.85 g/mol), likely due to the absence of a benzylsulfanyl group. This may improve solubility but reduce lipophilicity.
- Reactive Black 5 (), with multiple sulfonate and diazenyl groups, exemplifies industrial-scale complexity but shares the target compound’s diazenyl motif .
Biological Activity
4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid, a compound with significant structural complexity, has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C17H17F3N8O4S
- Molecular Weight : 486.428 g/mol
The structure includes a purine derivative linked to a benzene sulfonic acid moiety, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, sulfonamide derivatives often act as inhibitors of carbonic anhydrase and other enzymes that regulate physiological functions .
- Calcium Channel Modulation : The interaction with calcium channels has been documented in related studies. For example, 4-(2-aminoethyl)benzenesulfonamide demonstrated significant effects on coronary resistance and perfusion pressure by acting as a calcium channel inhibitor .
- Antioxidant Activity : Compounds with similar structures have exhibited antioxidant properties, potentially reducing oxidative stress in biological systems .
Pharmacological Effects
Research indicates that 4-[(1E)-2-(2-Amino-6-oxo-6,9-dihydro-1H-purin-8-YL)diazen-1-YL]benzene-1-sulfonic acid may have various pharmacological effects:
Cardiovascular Effects
A study utilizing isolated rat heart models indicated that related sulfonamide compounds could significantly decrease perfusion pressure and coronary resistance . This suggests potential therapeutic applications in managing cardiovascular diseases.
Antiproliferative Activity
Investigations into similar purine derivatives have revealed antiproliferative effects against cancer cell lines. For instance, 4-amino-7-oxo-substituted analogues were tested against CCRF-CEM leukemia cells, showing varied degrees of activity depending on structural modifications .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Figueroa-Valverde et al. (2023) | Demonstrated that 4-(2-aminoethyl)benzenesulfonamide reduced perfusion pressure in isolated rat hearts compared to controls. |
| Zhang et al. (2016) | Investigated calcium channel inhibition by sulfonamide derivatives, supporting the hypothesis of cardiovascular modulation. |
| Roy et al. (2022) | Evaluated pharmacokinetic parameters using theoretical models, indicating favorable absorption characteristics for related compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
